molecular formula C11H18N3O5+ B13364155 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-methoxy-1-methylpyrimidin-1-ium

2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-methoxy-1-methylpyrimidin-1-ium

Cat. No.: B13364155
M. Wt: 272.28 g/mol
InChI Key: FAKYFLNPRUXSEM-BGZDPUMWSA-O
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Description

2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-methoxy-1-methylpyrimidin-1-ium is a complex organic compound with a unique structure It features a pyrimidinium core substituted with various functional groups, including amino, methoxy, and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-methoxy-1-methylpyrimidin-1-ium typically involves multiple steps. The key steps include the formation of the pyrimidinium core and the introduction of the various substituents. Common synthetic routes may involve:

    Formation of the Pyrimidinium Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Functional groups such as amino, methoxy, and hydroxymethyl groups are introduced through various organic reactions, including nucleophilic substitution and oxidation-reduction reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.

    Purification Techniques: Techniques such as crystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-methoxy-1-methylpyrimidin-1-ium can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The pyrimidinium core can be reduced to form dihydropyrimidine derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the pyrimidinium core can yield dihydropyrimidines.

Scientific Research Applications

2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-methoxy-1-methylpyrimidin-1-ium has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting nucleic acid synthesis and function.

    Biochemistry: It can be used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis.

    Industrial Applications: It can be used in the synthesis of complex organic molecules and as a building block for the development of new materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-methoxy-1-methylpyrimidin-1-ium involves its interaction with specific molecular targets. These targets may include:

    Nucleic Acids: The compound can intercalate into DNA or RNA, affecting their structure and function.

    Enzymes: It can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methoxypyrimidine: Similar structure but lacks the tetrahydrofuran ring and hydroxymethyl group.

    5-Hydroxymethyl-2’-deoxyuridine: Contains a similar hydroxymethyl group but has a different core structure.

Uniqueness

2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-methoxy-1-methylpyrimidin-1-ium is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H18N3O5+

Molecular Weight

272.28 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-(2-amino-4-methoxy-1-methylpyrimidin-1-ium-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C11H17N3O5/c1-14-3-5(10(18-2)13-11(14)12)9-8(17)7(16)6(4-15)19-9/h3,6-9,12,15-17H,4H2,1-2H3/p+1/t6-,7-,8-,9+/m1/s1

InChI Key

FAKYFLNPRUXSEM-BGZDPUMWSA-O

Isomeric SMILES

C[N+]1=C(N=C(C(=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)OC)N

Canonical SMILES

C[N+]1=C(N=C(C(=C1)C2C(C(C(O2)CO)O)O)OC)N

Origin of Product

United States

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